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molecular formula C6H2Br2F2 B1354543 1,5-Dibromo-2,4-difluorobenzene CAS No. 28342-75-8

1,5-Dibromo-2,4-difluorobenzene

Cat. No. B1354543
M. Wt: 271.88 g/mol
InChI Key: PPUZKAPOPPRMFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08598161B2

Procedure details

To a solution of 1-bromo-2,4-difluorobenzene (19.3 mL, 171 mmol) in CH2Cl2 (100 mL) was added iron (3.15 g, 56 mmol). To this stirred suspension was added a solution of bromine (11 mL, 214 mmol) in CH2Cl2 (25 mL) drop wise over 30 min. The resulting mixture was stirred at rt overnight. The reaction mixture was slowly poured into saturated aqueous Na2S2O3 (200 mL), and the resulting mixture was stirred at rt for 30 min. This was extracted with CH2Cl2 (3×80 mL). The combined extracts were washed with brine, dried over MgSO4, filtered and concentrated in vacuo to give 1,5-dibromo-2,4-difluorobenzene (40 g, 86% yield) as a brown oil. 1H NMR (500 MHz, CHLOROFORM-d) δ 7.79 (t, J=7.0 Hz, 1H), 7.00 (t, J=8.2 Hz, 1H).
Quantity
19.3 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
3.15 g
Type
catalyst
Reaction Step One
Quantity
11 mL
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Two
Name
Na2S2O3
Quantity
200 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([F:8])=[CH:4][C:3]=1[F:9].[Br:10]Br.[O-]S([O-])(=S)=O.[Na+].[Na+]>C(Cl)Cl.[Fe]>[Br:1][C:2]1[CH:7]=[C:6]([Br:10])[C:5]([F:8])=[CH:4][C:3]=1[F:9] |f:2.3.4|

Inputs

Step One
Name
Quantity
19.3 mL
Type
reactant
Smiles
BrC1=C(C=C(C=C1)F)F
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
3.15 g
Type
catalyst
Smiles
[Fe]
Step Two
Name
Quantity
11 mL
Type
reactant
Smiles
BrBr
Name
Quantity
25 mL
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
Na2S2O3
Quantity
200 mL
Type
reactant
Smiles
[O-]S(=O)(=S)[O-].[Na+].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at rt overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the resulting mixture was stirred at rt for 30 min
Duration
30 min
EXTRACTION
Type
EXTRACTION
Details
This was extracted with CH2Cl2 (3×80 mL)
WASH
Type
WASH
Details
The combined extracts were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrC1=C(C=C(C(=C1)Br)F)F
Measurements
Type Value Analysis
AMOUNT: MASS 40 g
YIELD: PERCENTYIELD 86%
YIELD: CALCULATEDPERCENTYIELD 86%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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